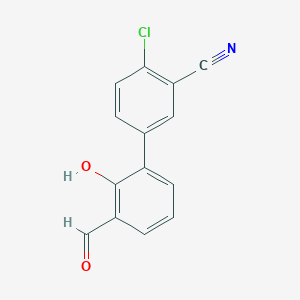
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% (4-FCF-2FP) is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 92-93 °C. 4-FCF-2FP is used as a reagent in various organic syntheses, as a fluorescent dye for imaging, and as an analytical tool for the study of biological systems.
Wirkmechanismus
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% acts as a fluorophore, meaning it can be used to study the structure and function of molecules. When 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is excited by light, it emits light at a different wavelength, allowing scientists to study the structure and function of molecules. 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is also a useful tool for studying protein-protein interactions and the binding of small molecules to proteins.
Biochemical and Physiological Effects
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has been used to study the structure and function of proteins, enzymes, and DNA. It has also been used to study the binding of small molecules to proteins. In addition, 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has been used to study the regulation of gene expression and the effects of drugs on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. In addition, it is a highly fluorescent dye, making it an ideal tool for imaging and analysis. The main limitation of 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%. It could be used in the study of protein-protein interactions and the binding of small molecules to proteins, as well as in the study of DNA structure and DNA-protein interactions. It could also be used in the study of enzyme kinetics and the regulation of gene expression. Finally, 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% could be used to study the effects of drugs on gene expression and the development of new drugs.
Synthesemethoden
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% can be synthesized via a three-step process. The first step involves the reaction of 4-fluorophenol with formaldehyde in the presence of an acid catalyst. This reaction yields 4-fluorophenyl-2-formylphenol. The second step involves the reaction of the 4-fluorophenyl-2-formylphenol with sodium hydroxide to form 4-(3-carboxy-5-fluorophenyl)-2-formylphenol. The third step involves the purification of the 4-(3-carboxy-5-fluorophenyl)-2-formylphenol via recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in various organic syntheses, as a fluorescent dye for imaging, and as an analytical tool for the study of biological systems. It has been used in the study of enzyme kinetics, protein-protein interactions, and the binding of small molecules to proteins. 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has also been used in the study of DNA structure and DNA-protein interactions.
Eigenschaften
IUPAC Name |
3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-9(4-10(6-12)14(18)19)8-1-2-13(17)11(3-8)7-16/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILALVABWSFWTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685247 |
Source


|
| Record name | 5-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol | |
CAS RN |
1261944-71-1 |
Source


|
| Record name | 5-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














